1,8-Octanedithiol

Catalog No.
S573646
CAS No.
1191-62-4
M.F
C8H18S2
M. Wt
178.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Octanedithiol

CAS Number

1191-62-4

Product Name

1,8-Octanedithiol

IUPAC Name

octane-1,8-dithiol

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

InChI

InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2

InChI Key

PGTWZHXOSWQKCY-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCS

solubility

insoluble in water; miscible in oil

Synonyms

1,8-octanedithiol

Canonical SMILES

C(CCCCS)CCCS

The exact mass of the compound 1,8-Octanedithiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; miscible in oil. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,8-Octanedithiol is a linear, eight-carbon aliphatic dithiol characterized by its dual terminal sulfhydryl groups and a liquid state at room temperature. As a bifunctional crosslinker, it is primarily procured for the synthesis of polythioethers, the fabrication of self-assembled monolayers (SAMs) on noble metals, and as a morphological processing additive in organic photovoltaics (OPVs). Its eight-carbon backbone provides a critical balance of hydrophobicity, van der Waals interaction strength, and chain flexibility, distinguishing it from shorter or longer homologs. For industrial and laboratory buyers, its liquid phase at ambient conditions ensures precise volumetric dispensing, making it a highly processable precursor for advanced material formulations and surface functionalization workflows [1].

Substituting 1,8-Octanedithiol with generic alternatives like 1,6-hexanedithiol or 1,10-decanedithiol frequently compromises processability and application performance. Shorter chains (e.g., C6) lack sufficient intermolecular van der Waals forces, often resulting in defective, 'lying-down' configurations on gold surfaces rather than the required 'standing-up' orientation needed for secondary crosslinking [1]. Conversely, longer chains (e.g., C10) transition to solid or semi-solid states at room temperature, requiring thermal jacketing for liquid handling and complicating automated dosing. Furthermore, in organic electronics, substituting 1,8-Octanedithiol with halogenated additives like 1,8-diiodooctane (DIO) introduces photo-acidic degradation pathways under UV exposure, severely reducing device lifespans [2].

Ambient State and Dosing Processability

The thermal properties of aliphatic dithiols dictate their handling requirements in manufacturing environments. 1,8-Octanedithiol maintains a liquid state at standard room temperature with a melting point below -1°C. In contrast, its close homolog 1,10-decanedithiol has a melting point of approximately 17-18°C, meaning it can crystallize or become highly viscous in typical cool laboratory or production settings . This physical state difference directly impacts procurement for automated synthesis, as the C8 dithiol allows for direct volumetric pumping without the need for heated lines or pre-melting steps.

Evidence DimensionMelting point and ambient physical state
Target Compound DataLiquid at room temperature (mp < -1°C)
Comparator Or Baseline1,10-Decanedithiol (solid/semi-solid at cool ambient, mp ~17-18°C)
Quantified Difference>18°C reduction in melting point, ensuring a stable liquid phase.
ConditionsStandard ambient temperature and pressure (20-25°C).

Procuring the liquid-state C8 dithiol eliminates the need for thermal jacketing and pre-melting, ensuring seamless integration into continuous flow and automated liquid handling systems.

OPV Operational Stability vs Halogenated Additives

In the fabrication of bulk heterojunction organic solar cells, processing additives are required to optimize phase separation. While 1,8-diiodooctane (DIO) is a common benchmark, it acts as a photo-acid under UV illumination, decomposing into iodine radicals that attack the active layer and degrade performance. 1,8-Octanedithiol provides similar morphological control but does not generate halogen radicals upon UV exposure [1]. Studies demonstrate that OPV devices processed with non-halogenated dithiols like 1,8-octanedithiol exhibit significantly reduced initial burn-in degradation and superior long-term operational stability compared to those processed with DIO [2].

Evidence DimensionUV-induced degradation pathway in OPV active layers
Target Compound Data1,8-Octanedithiol (stable, no halogen radical formation)
Comparator Or Baseline1,8-Diiodooctane (DIO) (generates destructive iodine radicals)
Quantified DifferenceElimination of photo-acidic radical generation, leading to enhanced device lifetime.
ConditionsUV irradiation of polymer:fullerene or non-fullerene acceptor blends.

Selecting 1,8-Octanedithiol over DIO allows manufacturers to achieve high power conversion efficiencies while drastically improving the commercial lifespan of the solar cells.

Self-Assembled Monolayer (SAM) Orientation and Crosslinking Yield

For applications requiring bifunctional crosslinking—such as linking gold nanoparticles or functionalizing flat gold substrates—the dithiol must adopt a 'standing-up' orientation, exposing one free thiol to the solution. 1,6-Hexanedithiol frequently adopts a 'lying-down' or looped configuration due to weaker intermolecular chain packing, neutralizing its crosslinking potential [1]. 1,8-Octanedithiol possesses an optimal 8-carbon chain that maximizes van der Waals interactions between adjacent molecules, strongly favoring the formation of dense, upright monolayers. This structural preference significantly increases the density of available terminal thiol groups for secondary reactions [2].

Evidence DimensionMonolayer orientation and free thiol availability
Target Compound Data1,8-Octanedithiol (favors dense, standing-up configuration)
Comparator Or Baseline1,6-Hexanedithiol (prone to lying-down or looped configurations)
Quantified DifferenceHigher yield of exposed terminal -SH groups for secondary binding.
ConditionsSAM formation on Au(111) surfaces or gold nanoparticles in solvent.

Procuring the C8 variant prevents yield losses in surface functionalization by ensuring the molecule acts as a true bridge rather than looping back onto the primary substrate.

Polythioether Molecular Weight in Step-Growth Polymerization

The chain length of dithiol monomers directly influences the efficiency of step-growth polymerization. In base-catalyzed polythioether synthesis, using shorter chains like 1,4-butanedithiol results in premature precipitation and lower molecular weights (Mw ~17.3 kDa), yielding rigid solid materials. Substituting with 1,8-Octanedithiol significantly increases the achievable molecular weight (Mw ~38.5 kDa) while producing a highly desirable viscoelastic, sticky polymer at room temperature [1]. This makes the 8-carbon dithiol a superior precursor for formulating dynamic covalent networks and advanced adhesives.

Evidence DimensionWeight-average molecular weight (Mw) of synthesized polythioethers
Target Compound DataMw = 38.5 kDa (viscoelastic/sticky polymer)
Comparator Or Baseline1,4-Butanedithiol (Mw = 17.3 kDa, rigid solid)
Quantified Difference122% increase in molecular weight with a shift to viscoelastic properties.
ConditionsBase-catalyzed step-growth polymerization.

Buyers formulating advanced adhesives or dynamic polymer networks should select 1,8-Octanedithiol to achieve the necessary high molecular weights and viscoelastic material properties.

Halogen-Free Processing Additive for Organic Photovoltaics (OPVs)

1,8-Octanedithiol is the optimal choice for OPV manufacturing workflows seeking to replace halogenated additives like DIO. By providing necessary morphological control without the UV-induced generation of destructive iodine radicals, it is critical for producing long-lifetime, commercially viable polymer solar cells [1].

Bifunctional Crosslinker for Gold Nanoparticle Networks

Due to its strong tendency to form standing-up monolayers rather than looped structures, 1,8-Octanedithiol is highly recommended for creating robust, interlinked gold nanoparticle networks. It serves as a reliable bridging molecule in the development of chemiresistive sensors and plasmonic devices [2].

Precursor for Viscoelastic Polythioethers and Dynamic Covalent Networks

In polymer chemistry, this compound is specifically selected over shorter dithiols to synthesize high-molecular-weight polythioethers. Its eight-carbon chain imparts the necessary flexibility to create sticky, viscoelastic materials ideal for advanced adhesives and self-healing dynamic covalent networks [3].

Physical Description

Liquid

XLogP3

3.3

Boiling Point

269.5 °C

Density

d254 0.96
0.962 (d20/4)

Melting Point

Mp 0.9 °
0.9°C

UNII

KH3W3161HS

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-62-4

Wikipedia

1,8-octanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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